(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate
Description
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate is a bicyclic coumarin derivative characterized by a fused cyclopentane ring and two acetyloxy substituents at positions 7 and 7. The core structure comprises a chromen-2-one scaffold (4-oxo-2H-chromene) with a dihydrocyclopenta[c] ring system, which introduces steric constraints and electronic modulation.
Properties
IUPAC Name |
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIIYPYMWIMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by acetylation to introduce the acetyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxo groups, leading to the formation of alcohols or other reduced forms.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Substituent Variations
The compound belongs to a broader class of cyclopenta[c]chromen and chromen-2-one derivatives. Key analogs and their substituent differences are summarized below:
| Compound Name | Substituents (Position) | Core Structure | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| (9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate | Acetate (7), Acetyloxy (9) | Cyclopenta[c]chromen-4-one | ~332.3* | Dual acetyloxy groups; fused cyclopentane ring |
| (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | Methyl (7), tert-butyloxycarbonylamino acetate (9) | Cyclopenta[c]chromen-4-one | ~443.5 | Bulky tert-butyl group; potential for steric hindrance |
| 4-methyl-2-oxo-2H-chromen-7-yl acetate (FDB010978) | Methyl (4), Acetate (7) | Chromen-2-one | ~218.2 | Simpler structure; lacks cyclopentane ring |
| (3-benzyl-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | Benzyl (3), Methyl (4), tert-butyloxycarbonylamino acetate (7) | Chromen-2-one | ~465.5 | Aromatic benzyl group; increased lipophilicity |
*Calculated based on molecular formula.
Key Observations:
Core Structure : The presence of a cyclopenta[c]chromen ring in the target compound distinguishes it from simpler chromen-2-one derivatives (e.g., FDB010978), conferring rigidity and altered conjugation patterns .
Substituent Effects: Position 7: Acetate groups (target compound) vs. methyl or tert-butyloxycarbonylamino groups (analogs) influence electronic density and steric accessibility . Position 9: Acetyloxy substituents in the target compound contrast with hydrogen or tert-butyl groups in analogs, modulating hydrogen-bonding capacity .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
Evidence from comparative NMR studies (e.g., Figure 6 in ) reveals that structural analogs with identical core frameworks exhibit nearly superimposable chemical shifts for protons outside substituent regions (e.g., aromatic protons in the chromen-2-one ring). However, significant deviations occur in regions proximal to substituents (e.g., positions 29–36 and 39–44 in analogs 1 and 7 vs. Rapa), indicating localized electronic and steric perturbations . For the target compound, the dual acetyloxy groups likely induce deshielding effects in adjacent protons, altering chemical shifts in specific regions.
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, critical for crystal packing and solubility, vary with substituent identity. For instance:
Functional Implications
Reactivity and Stability
- Hydrolysis Sensitivity : Acetate esters (target compound) are more prone to hydrolysis under basic conditions compared to tert-butyl carbamates (e.g., 573938-91-7), which exhibit enhanced stability .
- Oxidative Stability: The cyclopenta[c]chromen core may offer greater conjugation stability than non-fused chromen-2-one derivatives .
Lumping Strategy Considerations
Per the lumping strategy (), the target compound could be grouped with other chromen-2-one derivatives due to shared core reactivity (e.g., photoactivity, enzyme inhibition). However, its unique substituents necessitate separate consideration in reaction pathways or biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
